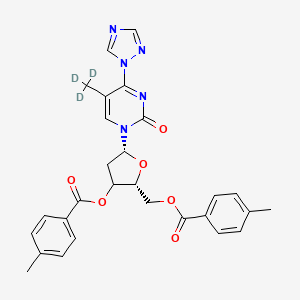![molecular formula C6H16O2Si B14751025 [Methyl(propyl)silanediyl]dimethanol CAS No. 2917-51-3](/img/structure/B14751025.png)
[Methyl(propyl)silanediyl]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Methyl(propyl)silanediyl]dimethanol is a chemical compound with the molecular formula C6H16O2Si. It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methyl and propyl group. This compound is often used as a coupling agent and adhesion promoter in various industrial applications, including adhesives, coatings, and sealants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(propyl)silanediyl]dimethanol typically involves the reaction of methylpropylsilane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is then purified using distillation or crystallization techniques .
化学反应分析
Types of Reactions
[Methyl(propyl)silanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces silanes .
科学研究应用
[Methyl(propyl)silanediyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
作用机制
The mechanism of action of [Methyl(propyl)silanediyl]dimethanol involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can react with other functional groups, such as carboxyl or amino groups, to form stable linkages. This property makes it an effective coupling agent and adhesion promoter .
相似化合物的比较
Similar Compounds
- [Ethyl(propyl)silanediyl]dimethanol
- [Methyl(ethyl)silanediyl]dimethanol
- [Methyl(butyl)silanediyl]dimethanol
Uniqueness
[Methyl(propyl)silanediyl]dimethanol is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
CAS 编号 |
2917-51-3 |
|---|---|
分子式 |
C6H16O2Si |
分子量 |
148.28 g/mol |
IUPAC 名称 |
(hydroxymethyl-methyl-propylsilyl)methanol |
InChI |
InChI=1S/C6H16O2Si/c1-3-4-9(2,5-7)6-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
CRTUFWNZYJUOTB-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


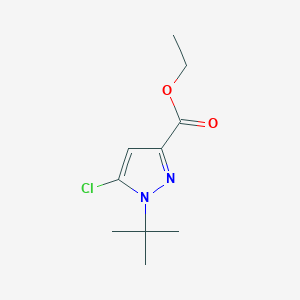
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
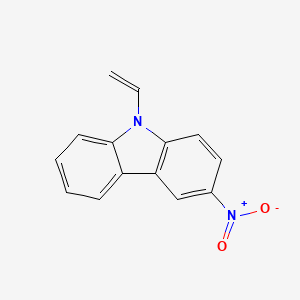
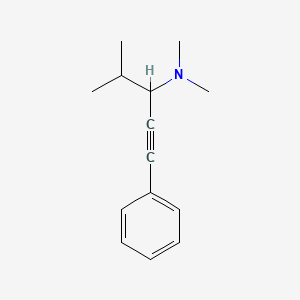
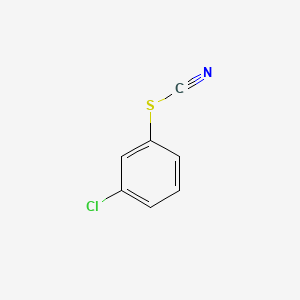
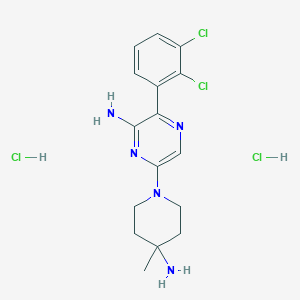
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
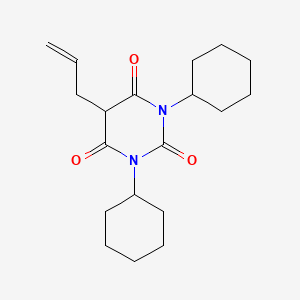
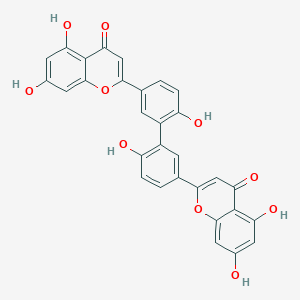
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)
![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)

